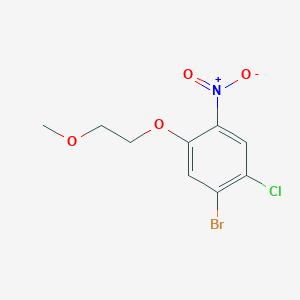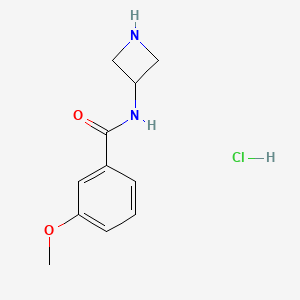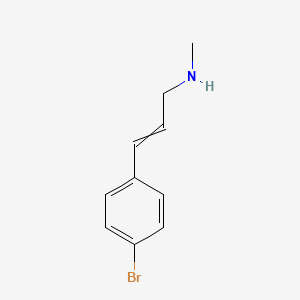
3-(4-Bromofenil)-N-metilprop-2-en-1-amina
Descripción general
Descripción
3-(4-Bromophenyl)-N-methylprop-2-en-1-amine is an organic compound that features a bromine-substituted phenyl group attached to a prop-2-en-1-amine backbone
Aplicaciones Científicas De Investigación
3-(4-Bromophenyl)-N-methylprop-2-en-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 3-(4-Bromophenyl)-N-methylprop-2-en-1-amine may also interact with various biological targets.
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in cellular processes . More research is needed to fully understand the specific interactions of this compound with its targets.
Biochemical Pathways
Related compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-(4-Bromophenyl)-N-methylprop-2-en-1-amine may also influence a range of biochemical pathways.
Result of Action
Related compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
3-(4-Bromophenyl)-N-methylprop-2-en-1-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system. The interaction between 3-(4-Bromophenyl)-N-methylprop-2-en-1-amine and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to an accumulation of acetylcholine in the synaptic cleft . This inhibition can have various downstream effects on neurotransmission and cellular communication.
Cellular Effects
The effects of 3-(4-Bromophenyl)-N-methylprop-2-en-1-amine on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of acetylcholinesterase by 3-(4-Bromophenyl)-N-methylprop-2-en-1-amine can lead to altered signaling in cholinergic neurons, affecting processes such as muscle contraction, memory formation, and cognitive function . Additionally, this compound has been shown to induce oxidative stress in cells, leading to the production of reactive oxygen species and subsequent cellular damage .
Molecular Mechanism
At the molecular level, 3-(4-Bromophenyl)-N-methylprop-2-en-1-amine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of acetylcholinesterase, preventing the enzyme from hydrolyzing acetylcholine . This binding interaction is characterized by the formation of a stable complex between the compound and the enzyme, resulting in enzyme inhibition. Furthermore, 3-(4-Bromophenyl)-N-methylprop-2-en-1-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular metabolism and stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Bromophenyl)-N-methylprop-2-en-1-amine can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(4-Bromophenyl)-N-methylprop-2-en-1-amine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory effects on acetylcholinesterase . Long-term exposure to this compound in in vitro and in vivo studies has been associated with sustained oxidative stress and cellular damage .
Dosage Effects in Animal Models
The effects of 3-(4-Bromophenyl)-N-methylprop-2-en-1-amine vary with different dosages in animal models. At low doses, the compound can effectively inhibit acetylcholinesterase without causing significant toxicity . At higher doses, 3-(4-Bromophenyl)-N-methylprop-2-en-1-amine can induce toxic effects, including neurotoxicity, oxidative stress, and cellular apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .
Metabolic Pathways
3-(4-Bromophenyl)-N-methylprop-2-en-1-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily through oxidative pathways, leading to the formation of reactive metabolites that can further interact with cellular components . These metabolic interactions can affect metabolic flux and alter the levels of key metabolites within cells .
Transport and Distribution
The transport and distribution of 3-(4-Bromophenyl)-N-methylprop-2-en-1-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function, with higher concentrations observed in regions with abundant acetylcholinesterase activity .
Subcellular Localization
The subcellular localization of 3-(4-Bromophenyl)-N-methylprop-2-en-1-amine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with acetylcholinesterase and other biomolecules . Additionally, post-translational modifications and targeting signals can direct the compound to specific cellular compartments, such as the endoplasmic reticulum and mitochondria . These localization patterns can affect the compound’s efficacy and its impact on cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-N-methylprop-2-en-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and N-methylprop-2-en-1-amine.
Condensation Reaction: The 4-bromobenzaldehyde undergoes a condensation reaction with N-methylprop-2-en-1-amine in the presence of a suitable catalyst, such as an acid or base, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 3-(4-Bromophenyl)-N-methylprop-2-en-1-amine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common solvents used in the industrial synthesis include ethanol, methanol, and dichloromethane.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Bromophenyl)-N-methylprop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted phenyl derivatives.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar structural features but different functional groups, used in the synthesis of liquid crystal polymers.
Indole Derivatives: Compounds with a similar aromatic structure, known for their diverse biological activities.
Uniqueness
3-(4-Bromophenyl)-N-methylprop-2-en-1-amine is unique due to its specific combination of a bromine-substituted phenyl group and a prop-2-en-1-amine backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propiedades
IUPAC Name |
3-(4-bromophenyl)-N-methylprop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-12-8-2-3-9-4-6-10(11)7-5-9/h2-7,12H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVIUTMQZZAWFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC=CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


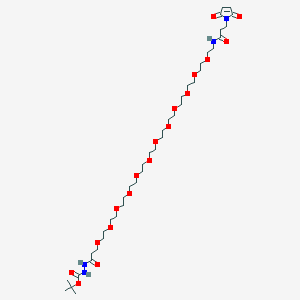
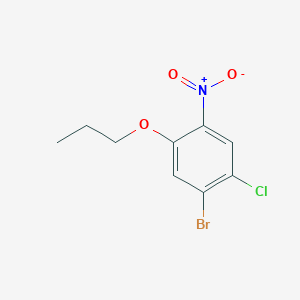

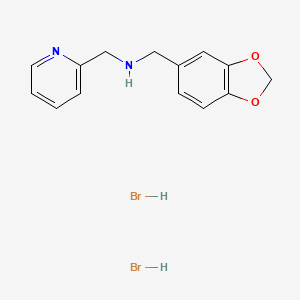
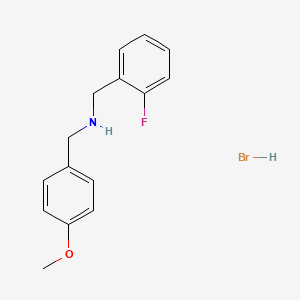
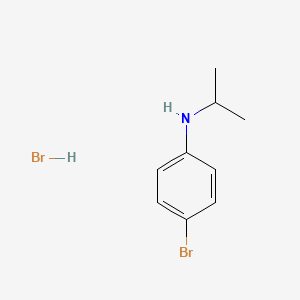

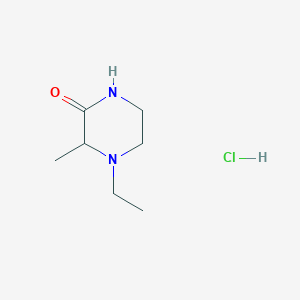
![1-Azaspiro[4.4]nonane hydrochloride](/img/structure/B1379811.png)
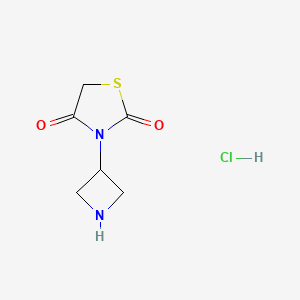
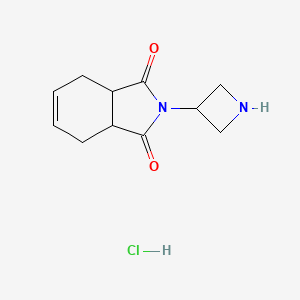
![[2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B1379818.png)
